2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by chlorination and subsequent amination to introduce the pyrimidinamine group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chlorinated pyrimidines: These compounds have similar functional groups and may show analogous reactivity and applications.
Uniqueness
2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and therapeutic applications .
Properties
Molecular Formula |
C11H8ClN5 |
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Molecular Weight |
245.67 g/mol |
IUPAC Name |
4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-2-1-6-7(5-15-10(6)17-9)8-3-4-14-11(13)16-8/h1-5H,(H,15,17)(H2,13,14,16) |
InChI Key |
ZQFXPMBUYAMJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Cl |
Origin of Product |
United States |
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